(2,4,5-Trimethoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,4,5-Trimethoxyphenyl)methanamine is a chemical compound related to the class of phenylalkylamines, which are known for their interaction with the serotonin receptor 5-HT2A. These compounds can exhibit varying degrees of agonistic or antagonistic properties depending on their structural modifications. The compound of interest is structurally similar to mescaline, a well-known psychedelic, and modifications to its structure can significantly alter its affinity and potency at the 5-HT2A receptor .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involves the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives, followed by Vilsmeier-formylation to produce benzaldehydes, condensation with nitroethane, and reduction to yield the final (phenylethyl)amine products . Although the exact synthesis of (2,4,5-Trimethoxyphenyl)methanamine is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of (2,4,5-Trimethoxyphenyl)methanamine is characterized by the presence of three methoxy groups attached to a benzene ring, which is further connected to an amine group. This structure is closely related to that of mescaline, and modifications to the core structure can lead to compounds with different receptor binding profiles. For example, a conformationally restricted analogue of mescaline, C-(4,5,6-trimethoxyindan-1-yl)methanamine, was designed using a homology model of the 5-HT2A receptor, showing the importance of molecular conformation in receptor affinity and potency .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that these molecules can undergo various organic transformations, such as etherification, formylation, condensation, and reduction . These reactions are crucial for modifying the chemical structure to achieve desired pharmacological properties. The reactivity of the methoxy groups and the amine functionality in (2,4,5-Trimethoxyphenyl)methanamine would be similar, allowing for a range of possible chemical modifications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2,4,5-Trimethoxyphenyl)methanamine are not explicitly provided in the papers, we can infer that the compound is likely to be a solid at room temperature, with properties influenced by its functional groups. The methoxy groups may increase the lipophilicity of the molecule, while the amine group could contribute to its basicity. These properties are important for the compound's interaction with biological systems and its pharmacokinetics, including metabolic stability and membrane permeability .
Scientific Research Applications
The Trimethoxyphenyl (TMP) group, which includes compounds like “(2,4,5-Trimethoxyphenyl)methanamine”, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Here are some applications:
-
Anti-cancer Effects
- TMP-based compounds have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
-
Anti-fungal and Anti-bacterial Properties
-
Antiviral Activity
-
Anti-parasitic Agents
-
Anti-inflammatory, Anti-Alzheimer, Anti-depressant, and Anti-migraine Properties
-
Synthetic Compounds
properties
IUPAC Name |
(2,4,5-trimethoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFDSHYASCMRFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407029 |
Source
|
Record name | 2,4,5-Trimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,5-Trimethoxyphenyl)methanamine | |
CAS RN |
154584-98-2 |
Source
|
Record name | 2,4,5-Trimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.